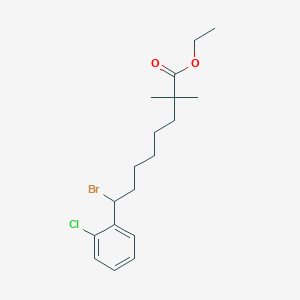
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and a phenyl group attached to an octanoic acid ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Esterification: The formation of the ester group by reacting the acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group into an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid: Lacks the ester group.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid methyl ester: Contains a methyl ester instead of an ethyl ester.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid propyl ester: Contains a propyl ester instead of an ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate may confer unique chemical and biological properties compared to its analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C18H26BrClO2 |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate |
InChI |
InChI=1S/C18H26BrClO2/c1-4-22-17(21)18(2,3)13-9-5-6-11-15(19)14-10-7-8-12-16(14)20/h7-8,10,12,15H,4-6,9,11,13H2,1-3H3 |
Clé InChI |
VQIDWDCBQPGJJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CCCCCC(C1=CC=CC=C1Cl)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
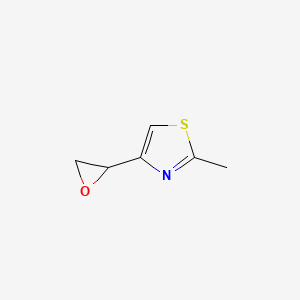

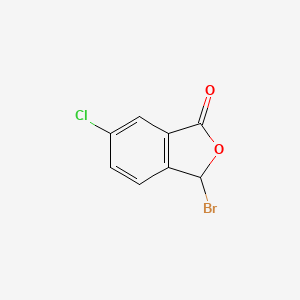
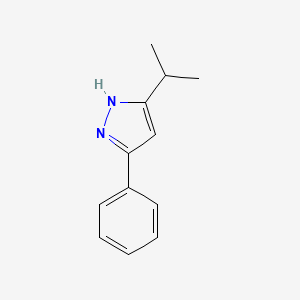
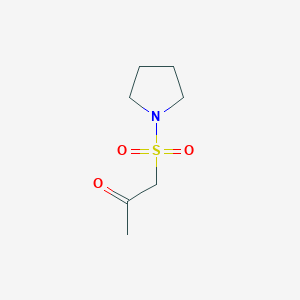
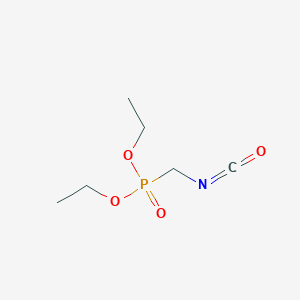
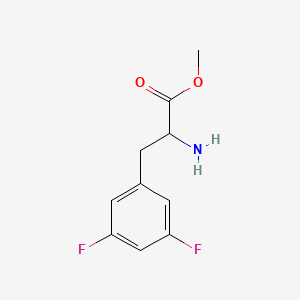
![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)
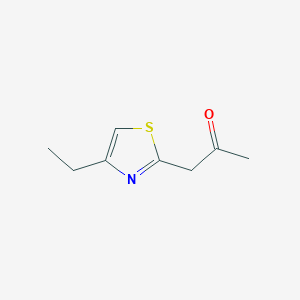
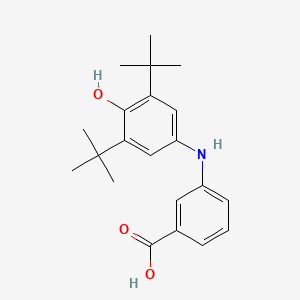
![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)
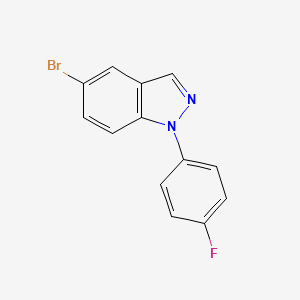
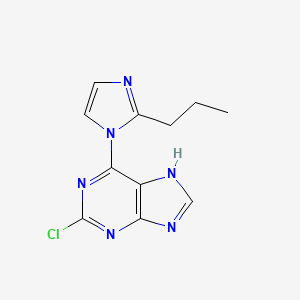
![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)
